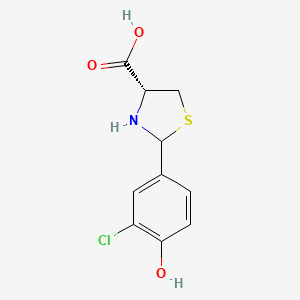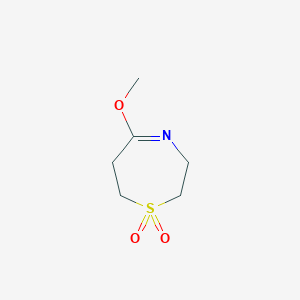
シクロプロピル(1H-イミダゾール-2-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(1H-imidazol-2-yl)methanol is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is further connected to a methanol group
科学的研究の応用
Cyclopropyl(1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
作用機序
Target of Action
The primary targets of cyclopropyl(1H-imidazol-2-yl)methanol are currently unknown. This compound is a part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
Given that it contains an imidazole ring, it may interact with biological targets in a manner similar to other imidazole derivatives . .
Biochemical Pathways
Imidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may affect multiple pathways. The downstream effects of these pathway alterations remain to be elucidated.
Result of Action
As a unique chemical provided for early discovery researchers , its effects at the molecular and cellular level are yet to be fully explored.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropyl(1H-imidazol-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring, followed by reduction with sodium borohydride to yield the desired methanol derivative . Another method includes the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with 2-formylimidazole to produce cyclopropyl(1H-imidazol-2-yl)methanol .
Industrial Production Methods
Industrial production of cyclopropyl(1H-imidazol-2-yl)methanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
Cyclopropyl(1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Cyclopropyl(1H-imidazol-2-yl)carboxylic acid.
Reduction: Cyclopropyl(1H-imidazoline-2-yl)methanol.
Substitution: Cyclopropyl(1H-imidazol-2-yl)methyl chloride.
類似化合物との比較
Cyclopropyl(1H-imidazol-2-yl)methanol can be compared with other similar compounds such as:
Cyclopropyl(1H-imidazol-5-yl)methanol: Similar structure but with the hydroxyl group attached to the 5-position of the imidazole ring.
Cyclopropyl(1H-pyrazol-2-yl)methanol: Contains a pyrazole ring instead of an imidazole ring.
Cyclopropyl(1H-imidazol-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
The uniqueness of cyclopropyl(1H-imidazol-2-yl)methanol lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
cyclopropyl(1H-imidazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6(5-1-2-5)7-8-3-4-9-7/h3-6,10H,1-2H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCJARNRYZKAOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=CN2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![11-cyclopropyl-4-(4-methoxyphenyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2399798.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluorobenzamide](/img/structure/B2399801.png)




![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2399812.png)
![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2399815.png)
![1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine](/img/structure/B2399816.png)
![1-[(3-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2399818.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399819.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2399820.png)

